
Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid
Overview
Description
Tetrahydrofuran-2,3,4,5-tetracarboxylic acid is a chemical compound with the molecular formula C8H8O9. It is a white to almost white crystalline powder that is soluble in water and organic solvents such as ethanol and dimethyl sulfoxide. This compound is known for its high thermal stability and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrofuran-2,3,4,5-tetracarboxylic acid can be synthesized through several methods. One common method involves the oxidation of tetrahydrofuran using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using batch reactors connected in parallel. This method allows for the efficient production of large quantities of the compound. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuran-2,3,4,5-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce higher oxidation state products.
Reduction: It can be reduced to form tetrahydrofuran derivatives with fewer carboxyl groups.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Higher oxidation state products such as tetrahydrofuran-2,3,4,5-tetracarboxylic anhydride.
Reduction: Tetrahydrofuran derivatives with fewer carboxyl groups.
Substitution: Substituted tetrahydrofuran derivatives with various functional groups
Scientific Research Applications
Detergent Formulations
Overview
THF-TCA serves as a non-phosphorus builder in detergent formulations. Its water-soluble salts are effective in enhancing the cleaning power of detergents while mitigating environmental concerns associated with phosphorus-containing builders.
Key Findings
- The use of THF-TCA salts (e.g., tetrasodium salt) allows for effective cleaning without contributing to eutrophication in water bodies .
- These formulations can maintain a pH range of 8 to 12 in aqueous solutions, making them suitable for a variety of cleaning applications .
Table: Comparison of Detergent Formulations Using THF-TCA
Component | Function | Benefits |
---|---|---|
THF-TCA Salts | Builder | Non-phosphorus, reduces eutrophication |
Anionic Detergents | Cleaning Agent | Effective in alkaline environments |
Cationic Detergents | Antimicrobial Properties | Enhances overall cleaning efficacy |
Catalysis and Solvent Applications
Deep Eutectic Solvents
Recent studies have highlighted the potential of THF-TCA as a component in deep eutectic solvents (DES). A novel DES composed of ethyl triphenylphosphonium bromide and THF-TCA has been developed for various catalytic applications.
Key Findings
- The ETPP-Br/THF-TCA DES was characterized by its low melting point and high solubility, making it an effective medium for organic reactions .
- This solvent has demonstrated catalytic capabilities in synthesizing heterocyclic compounds, which are significant due to their biological activities .
Complexation with Actinides
Research Insights
THF-TCA has been investigated for its ability to form complexes with actinides. This application is crucial for understanding the binding modes and affinities of actinide ions, which is essential in nuclear chemistry and environmental remediation.
Key Findings
- Selective crystallization studies have shown that THF-TCA can stabilize actinide complexes, providing insights into their interactions and potential separation methods .
- The binding characteristics of THF-TCA with actinides can inform future strategies for managing radioactive waste.
Biological Applications
Biological Activity Studies
THF-TCA has been explored for its potential biological activities. The compound's structure allows it to interact with various biological systems, which may lead to therapeutic applications.
Key Findings
Mechanism of Action
The mechanism of action of tetrahydrofuran-2,3,4,5-tetracarboxylic acid involves its ability to form stable complexes with metal ions. This property makes it useful in various applications, such as catalysis and metal-organic frameworks. The compound’s molecular targets include metal ions such as lanthanides and actinides, and it interacts with these ions through coordination bonds. The pathways involved in its mechanism of action include complexation and chelation .
Comparison with Similar Compounds
Tetrahydrofuran-2,3,4,5-tetracarboxylic acid can be compared with other similar compounds, such as oxydiacetic acid and other multicarboxylate ligands. Compared to these compounds, this compound has a more flexible ring structure and richer coordination modes, making it more versatile in the construction of metal-organic frameworks. Similar compounds include:
- Oxydiacetic acid
- Tetrahydrofuran-2,3,4,5-tetracarboxylic anhydride
- This compound esters .
Biological Activity
Tetrahydrofuran-2,3,4,5-tetracarboxylic acid (THF-TCA) is a tetracarboxylic acid that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article explores the biological activity of THF-TCA, including its applications in medicinal chemistry, environmental science, and material science.
- Molecular Formula : CHO
- Molecular Weight : 248.14 g/mol
- CAS Number : 26106-63-8
- Physical State : Solid at room temperature
- Melting Point : 205 °C
- Solubility : Very faint turbidity in water .
Biological Activity Overview
THF-TCA exhibits a range of biological activities that make it a subject of interest in pharmaceutical and environmental studies. Key areas of research include:
- Metal Complexation : THF-TCA has shown strong binding capabilities with various metal ions, including Cu(II) and UO. This property is particularly useful in environmental remediation and selective ion separation processes .
- Catalytic Activity : In the development of deep eutectic solvents (DES), THF-TCA is utilized as a component due to its ability to enhance reaction efficiencies. For instance, it has been combined with ethyl triphenylphosphonium bromide to create a novel DES that serves as an effective catalyst for synthesizing heterocyclic compounds with significant biological profiles .
- Antimicrobial Properties : Research indicates that compounds derived from THF-TCA exhibit antimicrobial activity. This includes potential applications in treating infections caused by resistant strains of bacteria .
Case Study 1: Metal Ion Binding
A study investigated the binding affinity of THF-TCA with Cu(II) ions. The results demonstrated that THF-TCA binds Cu(II) much more strongly than other ligands due to its ether linkages, which enhance complex stability. This property is beneficial for developing methods to remove heavy metals from contaminated water sources .
Case Study 2: Synthesis of Heterocyclic Compounds
In another study, the use of THF-TCA as part of a DES was explored for synthesizing 1,3-thiazolidin-4-ones, which are known for their anti-tubercular and anti-inflammatory properties. The study highlighted the efficiency of the reaction facilitated by the DES containing THF-TCA compared to traditional solvents .
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare THFTCA-based compounds, and how are they optimized?
THFTCA is synthesized via controlled acid-catalyzed reactions or incorporated into deep eutectic solvents (DES) for catalytic applications. For example, a DES composed of THFTCA and ethyl triphenylphosphonium bromide (ETPP-Br) is prepared by optimizing the eutectic ratio (7:3 ETPP-Br/THFTCA) using melting point phase diagrams and validated via NMR. The NMR spectra confirm hydrogen bonding between THFTCA’s carboxylic groups and ETPP-Br’s ethyl moieties, reducing peak splitting due to disrupted long-range coupling .
Q. How is THFTCA structurally characterized, and what key parameters define its supramolecular interactions?
Single-crystal X-ray diffraction (SCXRD) reveals THFTCA’s monoclinic crystal system (space group ) with four carboxylic groups forming hydrogen-bonded motifs. Bond lengths (e.g., C–O at 1.250–1.253 Å) confirm deprotonation in salt forms. Hydrogen-bond parameters (e.g., N–H/O distances: 1.860–1.994 Å) and graph-set descriptors (e.g., motifs) are critical for analyzing synthon dominance (e.g., LHT vs. HT interactions) in cocrystal/salt systems .
Q. What biological applications are associated with THFTCA derivatives?
THFTCA’s furan backbone and multiple carboxyl groups enable bioactive mono-salts with antimicrobial, anticancer, and anti-hyperglycemic properties. Its salts with bases like 2-aminopyrimidine (2-AP) are structurally stable and serve as models for studying proton-transfer mechanisms in drug design .
Advanced Research Questions
Q. How does the ΔpKa value influence THFTCA’s propensity to form salts versus cocrystals with nitrogenous bases?
In the ΔpKa range of 0–3, THFTCA () preferentially forms salts with weakly basic partners like 2-AP (; ΔpKa = 1.24). Electron-withdrawing groups on THFTCA enhance acidity, promoting salt formation via proton transfer. Computational studies (e.g., Hirshfeld surface analysis) quantify intermolecular interactions, showing that >2 substituents with negative inductive effects () on THFTCA’s ring increase salt predictability to ~100% .
Q. What computational tools are used to analyze THFTCA’s intermolecular interactions in crystal engineering?
Density functional theory (DFT) and atoms-in-molecules (AIM) analysis map hydrogen-bond networks (O–H/O, N–H/O, and C–H/N) in THFTCA salts. For example, the (FTCA)(2-AP)+ salt exhibits a 2D supramolecular architecture stabilized by -stacking and charge-assisted hydrogen bonds. Electrostatic potential surfaces predict proton donor/acceptor sites, guiding cocrystal design .
Q. How is THFTCA applied in nuclear waste separation processes?
THFTCA’s disodium salt acts as a selective aqueous complexant in the TRUEX-SFEX solvent extraction system. It complexes actinides (An(III/IV)) and strontium () while allowing uranium (U(VI)) separation. Cold tests using 20-stage centrifugal contactors validate THFTCA’s efficacy in radioactive waste remediation .
Q. What role does THFTCA play in synthesizing high-temperature-resistant materials?
THFTCA-functionalized silica fibers (via leaching and colloidal silica treatment) withstand temperatures up to 1500°C. Metal ion crosslinking (e.g., Cr, Al, Zr) enhances thermal stability, making these materials suitable for aerospace and industrial applications .
Q. How is THFTCA utilized in metal-organic frameworks (MOFs)?
THFTCA’s four carboxyl groups act as polydentate linkers in zirconium-based MOFs, creating porous structures for gas storage or catalysis. Its stereochemical flexibility allows tailored pore geometries, with computational modeling optimizing ligand-metal coordination .
Properties
IUPAC Name |
oxolane-2,3,4,5-tetracarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O9/c9-5(10)1-2(6(11)12)4(8(15)16)17-3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOIOXZLTXNHQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948994 | |
Record name | 2,5-Anhydro-3,4-dicarboxy-3,4-dideoxyhexaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Acros Organics MSDS] | |
Record name | Tetrahydrofuran-2,3,4,5-tetracarboxylic acid, mixed isomers | |
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CAS No. |
26106-63-8 | |
Record name | Tetrahydrofuran-2,3,4,5-tetracarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26106-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrofuran-2,3,4,5-tetracarboxylic acid, mixed isomers | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026106638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26106-63-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122277 | |
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Record name | 2,5-Anhydro-3,4-dicarboxy-3,4-dideoxyhexaric acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydrofuran-2,3,4,5-tetracarboxylic acid, mixed isomers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.131 | |
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Retrosynthesis Analysis
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